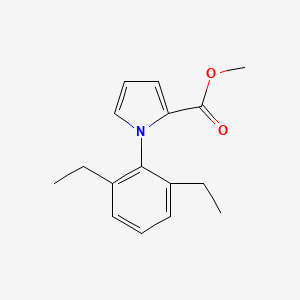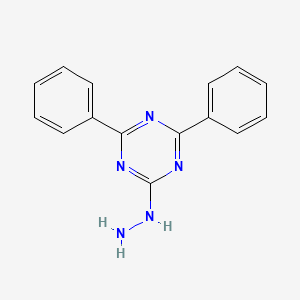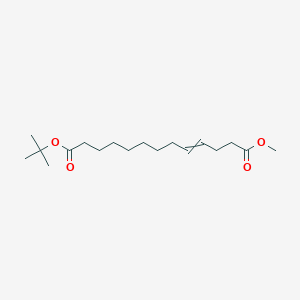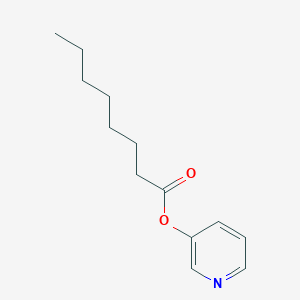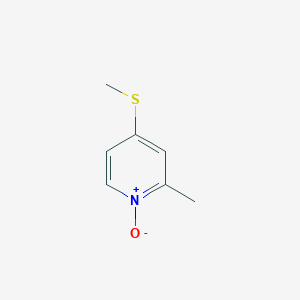
Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound with a complex structure that includes both alkyne and alkene functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the reaction of dimethyl propanedioate with 3-methylbut-2-en-1-yl and prop-1-yn-1-yl groups under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for further applications.
化学反応の分析
Types of Reactions
Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, will vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can include a range of derivatives with modified functional groups, which can be further utilized in various chemical syntheses and applications.
科学的研究の応用
Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to specific biological effects. The exact molecular targets and pathways will depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Methylbut-2-en-1-yl pivalate: Shares a similar structural motif but differs in functional groups and reactivity.
Propargyl compounds: Contain the propargyl group and exhibit similar reactivity in certain chemical reactions.
Succinic acid derivatives: Have similar ester functional groups but differ in the overall structure and properties.
Uniqueness
Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to its combination of alkyne and alkene groups, which provide distinct reactivity and potential for diverse applications. This uniqueness makes it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
107473-14-3 |
|---|---|
分子式 |
C13H18O4 |
分子量 |
238.28 g/mol |
IUPAC名 |
dimethyl 2-(3-methylbut-2-enyl)-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C13H18O4/c1-6-8-13(11(14)16-4,12(15)17-5)9-7-10(2)3/h7H,9H2,1-5H3 |
InChIキー |
VKKFQVDBQDICDC-UHFFFAOYSA-N |
正規SMILES |
CC#CC(CC=C(C)C)(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14316596.png)
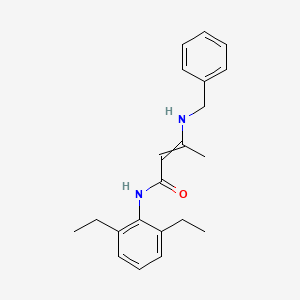
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
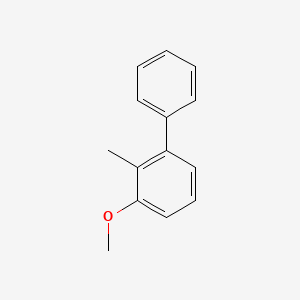
![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)

![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/structure/B14316663.png)
